Cas no 82227-39-2 (Acetic acid,2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-)

Acetic acid,2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]- structure
82227-39-2 structure
Product name:Acetic acid,2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-
CAS No:82227-39-2
MF:C18H10O4
MW:290.2696
CID:721733
PubChem ID:133875

Acetic acid,2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-
    • 82227-39-2
    • 224TL37A39
    • UNII-224TL37A39
    • (2-(2-(4-(Diphenylmethylene)piperidino)ethoxy)ethoxy)acetic acid
    • (2-{2-[4-(diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid
    • CHEMBL2105247
    • Q27253609
    • Pibaxizine
    • UCB 20028; UCB-J 028
    • SCHEMBL1231070
    • 2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid
    • Pibaxizine [INN]
    • NS00122902
    • 7-(4-METHOXY-PHENYL)-4,7-DIOXO-HEPTANOICACID
    • DTXSID701002573
    • Inchi: InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27)
    • InChI Key: KMUBBNQZNBTUSH-UHFFFAOYSA-N
    • SMILES: C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O

Computed Properties

  • Exact Mass: 395.209658
  • Monoisotopic Mass: 395.209658
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.154
  • Boiling Point: 585.1°C at 760 mmHg
  • Flash Point: 307.6°C
  • Refractive Index: 1.574

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